7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid

Lipophilicity Drug Discovery Physicochemical Properties

Reproducing published medicinal chemistry procedures requires exact building blocks-substituting other indole analogs alters reaction yields, purification profiles, and biological activity. 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid (CAS 883523-01-1) delivers the precise 7-Cl/4-CF3 substitution pattern essential for consistent SAR outcomes and target engagement. • Unique electronic profile: concurrent electron-withdrawing Cl and lipophilic CF3 groups modulate hydrogen-bonding capacity and enable halogen-bonding interactions for crystal engineering and X-ray diffraction studies. • Balanced physicochemical properties: elevated XLogP3 of 3.4 supports membrane permeability and oral bioavailability optimization; LogD (pH 7.4) of -0.21 ensures manageable aqueous solubility for in vitro assays and in vivo PK studies. • Carboxylic acid handle enables straightforward diversification via standard amidation and esterification protocols, accelerating SAR exploration around the indole core.

Molecular Formula C10H5ClF3NO2
Molecular Weight 263.6 g/mol
CAS No. 883523-01-1
Cat. No. B1344648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid
CAS883523-01-1
Molecular FormulaC10H5ClF3NO2
Molecular Weight263.6 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1C(F)(F)F)C=C(N2)C(=O)O)Cl
InChIInChI=1S/C10H5ClF3NO2/c11-6-2-1-5(10(12,13)14)4-3-7(9(16)17)15-8(4)6/h1-3,15H,(H,16,17)
InChIKeyQWNKFHSKFIOVSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic Acid Overview


7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid (CAS 883523-01-1) is a halogenated indole derivative belonging to the class of heteroaromatic carboxylic acids. It serves as a key synthetic building block in medicinal chemistry and agrochemical research, particularly valued for its unique combination of an electron‑withdrawing 7‑chloro substituent and a lipophilic 4‑trifluoromethyl group . Its molecular formula is C₁₀H₅ClF₃NO₂, with a molecular weight of 263.60 g/mol [1].

Why 7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic Acid Is Irreplaceable


Generic substitution with unsubstituted or singly substituted indole-2-carboxylic acids fails because the concurrent presence of the 7-chloro and 4-trifluoromethyl groups in 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid uniquely modulates physicochemical properties such as lipophilicity, hydrogen‑bonding capacity, and electronic distribution [1]. These differences directly impact downstream synthetic yields, purification behavior, and biological target engagement [2], making this specific derivative essential for reproducing published procedures and achieving consistent research outcomes.

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic Acid: Key Differentiators


Increased Lipophilicity (XLogP3) vs. Analogs

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid exhibits a significantly higher lipophilicity (XLogP3‑AA = 3.4 [1]) compared to the parent indole‑2‑carboxylic acid (XLogP3 ≈ 2.3 [2]) and the mono‑trifluoromethyl analog 4‑(trifluoromethyl)‑1H‑indole‑2‑carboxylic acid (LogP = 2.88 [3]). This increase in lipophilicity is directly attributable to the combined electron‑withdrawing and hydrophobic effects of the 7‑chloro and 4‑trifluoromethyl substituents.

Lipophilicity Drug Discovery Physicochemical Properties

Elevated H-Bond Acceptor Count

The compound possesses 5 hydrogen bond acceptors [1], which is significantly higher than the 2 acceptors found in the unsubstituted indole‑2‑carboxylic acid [2]. The additional fluorine atoms in the trifluoromethyl group and the chlorine atom contribute to this increased acceptor count.

Hydrogen Bonding Medicinal Chemistry Physicochemical Properties

Higher Molecular Weight and Halogen Content

With a molecular weight of 263.60 g/mol [1], this derivative is approximately 63% heavier than the parent indole‑2‑carboxylic acid (161.16 g/mol) [2]. The presence of both chlorine and three fluorine atoms introduces unique halogen‑bonding motifs that are absent in non‑halogenated or singly halogenated analogs.

Halogen Bonding Crystallization Analytical Chemistry

Versatile Scaffold for Derivatization

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid is explicitly marketed as a 'versatile small molecule scaffold' for laboratory research . Its carboxylic acid functionality permits straightforward amidation, esterification, and coupling reactions, enabling rapid diversification into compound libraries.

Synthetic Chemistry Medicinal Chemistry Agrochemicals

High Purity for Reproducible Results

Commercially available 7-chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic acid is supplied with documented purity levels of ≥95% (AKSci) and ≥98% (Leyan) , ensuring minimal batch‑to‑batch variability and reliable performance in sensitive chemical transformations.

Purity Quality Control Reproducibility

Favorable Distribution Coefficient at Physiological pH

The compound exhibits a LogD of –0.21 at pH 7.4 [1], indicating a balanced distribution between aqueous and lipid phases under physiological conditions. This contrasts with the purely lipophilic LogP value (3.13) and suggests the ionized carboxylic acid group plays a significant role in aqueous solubility.

Distribution Coefficient Pharmacokinetics Drug Discovery

7-Chloro-4-(trifluoromethyl)-1H-indole-2-carboxylic Acid Applications


Lead Optimization for Enhanced Membrane Permeability

Based on its elevated XLogP3 of 3.4 [1], this compound is ideally suited as a starting scaffold for medicinal chemists aiming to improve membrane permeability and oral bioavailability of candidate molecules. Its balanced LogD at pH 7.4 (–0.21 [2]) also suggests manageable aqueous solubility, a critical parameter for both in vitro assays and in vivo pharmacokinetic studies.

Halogenated Library Synthesis via Amide/Ester Coupling

The carboxylic acid functionality of 7‑chloro‑4‑(trifluoromethyl)‑1H‑indole‑2‑carboxylic acid enables straightforward diversification through standard amidation and esterification protocols . The presence of both chloro and trifluoromethyl groups introduces steric and electronic diversity that can be exploited to explore structure–activity relationships (SAR) around the indole core.

Halogen-Bonding and Crystallography Studies

The combination of a chlorine atom and a trifluoromethyl group offers unique opportunities for halogen‑bonding interactions [3]. Researchers investigating non‑covalent interactions or seeking to improve crystal packing for X‑ray diffraction may find this derivative particularly useful due to its enhanced molecular weight and halogen content [3].

Reproduction of Published Synthetic Procedures

Where literature procedures call for a 7‑chloro‑4‑(trifluoromethyl)‑substituted indole‑2‑carboxylic acid, substitution with other indole analogs will alter reaction yields, purification profiles, and biological activity [1][3]. Procurement of the exact compound (CAS 883523‑01‑1) at verified purity is therefore mandatory for reproducibility.

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